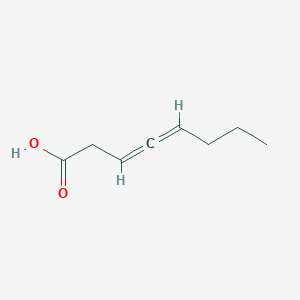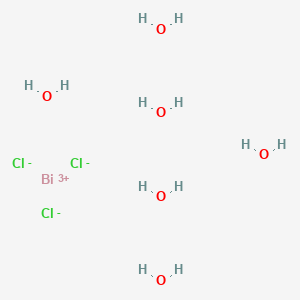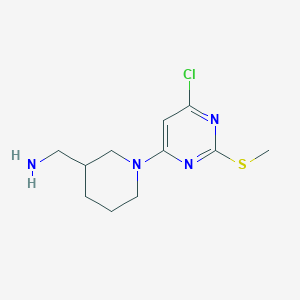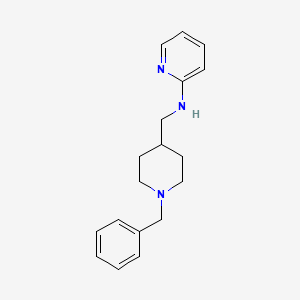![molecular formula C8H8BrN3O B15199195 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one: is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one typically involves the following steps:
Formation of the Pyrido[2,3-b][1,4]diazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as recrystallization or chromatography may be used to purify the final product.
化学反应分析
Types of Reactions
8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromine atom with an azide group would yield an azido derivative.
Oxidation: Oxidation may result in the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction could lead to the formation of an amine derivative.
科学研究应用
8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and influencing cellular responses.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine and 8-bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione share structural similarities.
Uniqueness: The presence of the diazepine ring and the specific positioning of the bromine atom contribute to its unique chemical properties and potential biological activities.
属性
分子式 |
C8H8BrN3O |
|---|---|
分子量 |
242.07 g/mol |
IUPAC 名称 |
8-bromo-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C8H8BrN3O/c9-5-3-6-8(11-4-5)12-7(13)1-2-10-6/h3-4,10H,1-2H2,(H,11,12,13) |
InChI 键 |
FOOYKUCJIQWSSY-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(NC1=O)N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


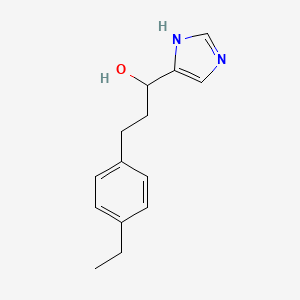
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

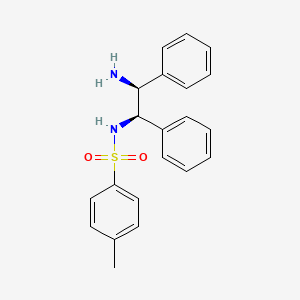
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
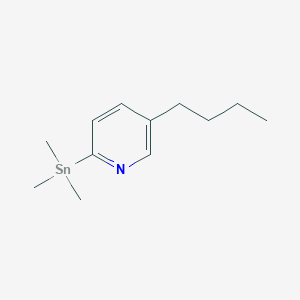
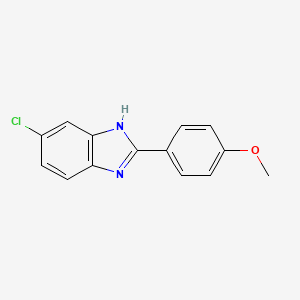
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
